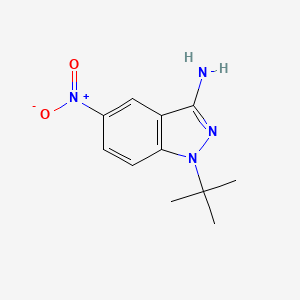

1-tert-Butyl-5-nitro-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

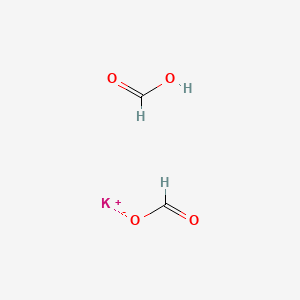

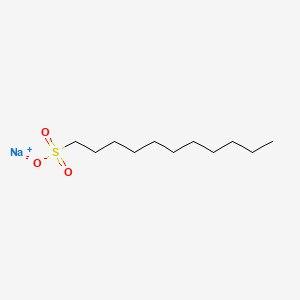

“1-tert-Butyl-5-nitro-1H-indazol-3-amine” is a chemical compound with the molecular formula C11H14N4O2 . It is used for research purposes.

Synthesis Analysis

The synthesis of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The predicted boiling point of “1-tert-Butyl-5-nitro-1H-indazol-3-amine” is 416.6±25.0 °C, and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 2.01±0.50 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

1-tert-Butyl-5-nitro-1H-indazol-3-amine serves as a core structure in the synthesis of compounds with potential anticancer properties. Its derivatives have been evaluated for antitumor activity against various cancer cell lines, such as HeLa cells . The nitro group and the indazole ring contribute to the molecule’s bioactivity, making it a valuable synthon in drug design.

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is utilized to study enzyme inhibition. For instance, derivatives of 1-tert-Butyl-5-nitro-1H-indazol-3-amine have been identified as potent inhibitors of RIP2 kinase, which plays a role in chronic inflammatory diseases . This application is crucial for developing new therapeutic agents targeting specific biochemical pathways.

Safety and Hazards

The safety data sheet for a similar compound, “N-(1)-BOC-5-NITRO-INDAZOLE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involve the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, which include “1-tert-Butyl-5-nitro-1H-indazol-3-amine”, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

Propiedades

IUPAC Name |

1-tert-butyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRMRQYUTQBZMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl-5-nitro-1H-indazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.